molecular formula C20H38 B1322028 (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) CAS No. 92263-41-7

(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)

Cat. No. B1322028
CAS RN: 92263-41-7
M. Wt: 278.5 g/mol
InChI Key: KDVKBFMGDZIYON-UHFFFAOYSA-N
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Description

(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) is a cyclic hydrocarbon compound with a unique molecular structure. It is a useful compound in the fields of organic chemistry and biochemistry due to its unique properties and reactivity.

Scientific Research Applications

Liquid Crystalline Phases

Research has explored the molecular structures of compounds like (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane), focusing on their ability to exhibit liquid crystalline phases at higher temperatures. Both cyclohexyl rings in these compounds assume the chair conformation, and the alkyl groups adopt the trans-conformation. This structural feature is crucial for the formation of liquid crystalline phases, which have applications in display technologies and other materials science fields (Haase & Paulus, 1983).

High Pressure Phase Studies

Different phase behaviors of mesomorphic compounds similar to (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) have been studied under high pressure. These studies provide insights into how pressure affects the stability and nature of different phases, which is significant for understanding the fundamental properties of liquid crystals and their potential applications in various pressure-sensitive environments (Rübesamen & Schneider, 1993).

Proton Transfer and Ion Formation

Configurational effects on internal proton transfers in stereoisomeric cyclohexanes have been researched, providing valuable information on the chemical behavior of these compounds under different conditions. This research has applications in understanding reaction mechanisms and designing molecules for specific chemical processes (Denekamp & Mandelbaum, 1995).

Synthesis of New Diluents

Studies have focused on synthesizing new liquid crystals related to (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane), which can be used as diluents for medium birefringence liquid crystal mixtures. This research is significant for developing new materials with specific optical properties for use in displays and optical devices (Weng et al., 2018).

Oxidation Reactions

The oxidation reactions of cyclohexanes, including derivatives similar to (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane), have been studied. These studies contribute to the understanding of how these compounds react underoxidizing conditions, which is crucial for their potential use in synthetic chemistry and industrial processes (Shul’pin, Süss-Fink, & Smith, 1999).

Synthesis of Carboxylic Acid Derivatives

Research into the synthesis of carboxylic acid derivatives of cyclohexanes, including those structurally related to (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane), has been conducted. This work is important for developing new organic compounds that could have applications in pharmaceuticals, agrochemicals, and material science (Zhang Ming-yu, 2012).

Computational Analysis of Molecular Order

Computational analyses have been carried out to determine the configurational preferences of mesogenic compounds related to (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane). These studies help in understanding the molecular interactions and ordering in liquid crystalline phases, which is key to optimizing their performance in practical applications (Ojha & Pisipati, 2003).

Synthesis of Multi-ring Monoesteryl Aryl Aldehydes

The synthesis of liquid crystal compounds related to (trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) has been explored, particularly in the context of multi-ring monoesteryl aryl aldehydes. This research is significant for the development of new materials with specific liquid crystalline properties (Zheng Min, 2007).

Chiral Separation and Organosilica Spheres

Novel mesoporous organic-inorganic spheres with chiral cyclohexane-linked structures have been developed, with potential applications in chiral separation and high-performance liquid chromatography. This research is important for advancing techniques in chiral separation and purification, which are crucial in pharmaceutical and chemical industries (Zhu, Zhong, Yang, & Li, 2008).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Pharmacokinetics

Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (trans,trans)-4-Pentyl-4’-propyl-1,1’-bi(cyclohexane). For instance, its viscosity changes with temperature , which could potentially affect its interaction with targets and its overall bioactivity.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to refer to the relevant safety data sheets for specific information .

properties

IUPAC Name

1-pentyl-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKBFMGDZIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620974
Record name (trans,trans)-4-Pentyl-4′-propyl-1,1′-bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92263-41-7
Record name (trans,trans)-4-Pentyl-4′-propyl-1,1′-bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Pentyl-4'-trans-propyl-[1,1'-bicyclohexyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)
Reactant of Route 2
(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)
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(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)
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(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)
Reactant of Route 5
(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)
Reactant of Route 6
(trans,trans)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane)

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